molecular formula C14H15N3O3S B2682850 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899730-83-7

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

カタログ番号: B2682850
CAS番号: 899730-83-7
分子量: 305.35
InChIキー: QHPDRNYBQZZPKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a pyrimidine derivative featuring a fused cyclopenta ring system, a thioacetamide side chain, and a furan-2-ylmethyl substituent. The furan moiety introduces electron-rich aromaticity, while the thioacetamide group enhances hydrogen-bonding capacity, making it a candidate for interactions with biological targets such as enzymes or receptors. This compound is synthesized via alkylation of a pyrimidinethione intermediate with a chloroacetamide derivative, as inferred from analogous methods in related syntheses .

特性

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c15-12(18)8-21-13-10-4-1-5-11(10)17(14(19)16-13)7-9-3-2-6-20-9/h2-3,6H,1,4-5,7-8H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPDRNYBQZZPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl precursor, followed by the construction of the cyclopenta[d]pyrimidine core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

作用機序

The mechanism of action of 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and structurally analogous molecules:

Compound Core Structure Key Substituents Synthetic Route Reported Properties
2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (Target) Cyclopenta[d]pyrimidin-2-one Furan-2-ylmethyl, thioacetamide Alkylation of pyrimidinethione with chloroacetamide derivative Data limited; expected enhanced lipophilicity and metabolic stability due to fused ring and furan.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide () Pyrimidin-4-one 4-Methyl, 4-phenoxy-phenyl, thioacetamide Alkylation with N-(4-phenoxy-phenyl)-2-chloroacetamide Yield: 60%; mp 224–226°C; distinct ^1H NMR signals (e.g., NHCO at δ 10.08) .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Pyrimidin-4-one Thietan-3-yloxy, ethyl ester Reaction of pyrimidinone with 2-chloromethylthiirane Ester group may reduce polarity compared to acetamide; thietane adds conformational flexibility.
1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile () Pyridin-2-one Acetylphenyl, dimethylaminophenyl, hydroxy, dicarbonitrile Multi-step condensation and functionalization Polar substituents (hydroxy, cyano) likely increase solubility but reduce membrane permeability.

Key Comparative Insights:

Structural Complexity: The target compound’s fused cyclopenta[d]pyrimidine core distinguishes it from simpler pyrimidinone or pyridinone analogs.

Substituent Effects: The furan-2-ylmethyl group introduces aromatic π-electron density, which may enhance interactions with hydrophobic enzyme pockets compared to the phenoxy-phenyl group in ’s compound. The thioacetamide moiety (common in the target and compound) provides hydrogen-bonding sites, contrasting with the ester group in ’s compound, which is more hydrolytically labile.

Physicochemical Properties: The cyclopenta ring and furan substituent likely increase lipophilicity (logP) relative to ’s polar pyridinone derivatives, favoring better membrane permeability. The absence of polar groups (e.g., hydroxy or cyano) in the target compound may reduce aqueous solubility compared to ’s analogs.

生物活性

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure features a furan moiety linked to a tetrahydro-cyclopenta[d]pyrimidine core through a thioacetamide group. This unique configuration suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. A related compound, identified as F8-S43 , demonstrated an IC50 value of 10.76 μM against the main protease (Mpro) of SARS-CoV-2, indicating promising antiviral properties. This was achieved through structure-based drug design and optimization strategies that focused on enhancing binding affinity and specificity to the viral target .

Antimicrobial Activity

In Vitro Studies
The compound has also been evaluated for its antibacterial activity. A series of derivatives were tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for several derivatives ranged from 0.25 µg/mL to 4 µg/mL , demonstrating notable antimicrobial efficacy compared to traditional antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity of 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Level
F8-S43Staphylococcus aureus2Strong
F8-B6Escherichia coli4Moderate
F8-B22Pseudomonas aeruginosa16Weak

Toxicological Profile

Toxicity assessments are crucial for any therapeutic candidate. In cytotoxicity assays conducted using Vero and MDCK cell lines, the compound exhibited a CC50 value exceeding 100 µM , suggesting low cytotoxicity and a favorable safety profile for further development .

Case Studies

A recent case study demonstrated the efficacy of a related furan-based compound in inhibiting bacterial growth in clinical isolates. The study reported that certain derivatives outperformed standard treatments, indicating their potential as novel antimicrobial agents .

Q & A

Q. What are the potential metabolic pathways for this compound in hepatic microsomes?

  • Methodology :
  • In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH.
  • Metabolite ID : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • CYP Inhibition Assays : Determine IC50 for major CYP isoforms (3A4, 2D6) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。